(alpha2R,alpha2'R,1S)-alpha2-Ethenyl-alpha2'-phenyl-[1,1'-binaphthalene]-2,2'-dimethanol
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Overview
Description
(alpha2R,alpha2’R,1S)-alpha2-Ethenyl-alpha2’-phenyl-[1,1’-binaphthalene]-2,2’-dimethanol is a chiral compound with a complex structure that includes both ethenyl and phenyl groups attached to a binaphthalene core
Preparation Methods
The synthesis of (alpha2R,alpha2’R,1S)-alpha2-Ethenyl-alpha2’-phenyl-[1,1’-binaphthalene]-2,2’-dimethanol typically involves multiple steps, including the formation of the binaphthalene core and subsequent functionalization. One common method involves the use of asymmetric catalysis to ensure the correct stereochemistry is achieved. Industrial production methods may involve the use of chiral catalysts and high-pressure reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethenyl group, using reagents like sodium hydride or lithium diisopropylamide. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
(alpha2R,alpha2’R,1S)-alpha2-Ethenyl-alpha2’-phenyl-[1,1’-binaphthalene]-2,2’-dimethanol has several applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound’s chiral properties make it useful in studying stereoselective biological processes.
Industry: It is used in the production of advanced materials with specific optical properties
Mechanism of Action
The mechanism by which (alpha2R,alpha2’R,1S)-alpha2-Ethenyl-alpha2’-phenyl-[1,1’-binaphthalene]-2,2’-dimethanol exerts its effects involves its interaction with molecular targets through its chiral centers. These interactions can influence the compound’s binding affinity and selectivity towards specific enzymes or receptors. The pathways involved may include stereoselective binding to proteins or nucleic acids, affecting their function and activity .
Comparison with Similar Compounds
Similar compounds to (alpha2R,alpha2’R,1S)-alpha2-Ethenyl-alpha2’-phenyl-[1,1’-binaphthalene]-2,2’-dimethanol include:
®-(+)-1,1’-Binaphthyl-2,2’-diamine: Used in enantioselective catalysis.
®-(-)-1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate: An organocatalyst used in various reactions.
(S)-(-)-1,1’-Bi(2-naphthol): Employed in asymmetric synthesis. These compounds share a binaphthalene core but differ in their functional groups and specific applications, highlighting the unique properties of (alpha2R,alpha2’R,1S)-alpha2-Ethenyl-alpha2’-phenyl-[1,1’-binaphthalene]-2,2’-dimethanol
Properties
Molecular Formula |
C30H24O2 |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
(1R)-1-[1-[2-[(R)-hydroxy(phenyl)methyl]naphthalen-1-yl]naphthalen-2-yl]prop-2-en-1-ol |
InChI |
InChI=1S/C30H24O2/c1-2-27(31)25-18-16-20-10-6-8-14-23(20)28(25)29-24-15-9-7-11-21(24)17-19-26(29)30(32)22-12-4-3-5-13-22/h2-19,27,30-32H,1H2/t27-,30-/m1/s1 |
InChI Key |
LDGBPEULTMBSIR-POURPWNDSA-N |
Isomeric SMILES |
C=C[C@H](C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)[C@@H](C5=CC=CC=C5)O)O |
Canonical SMILES |
C=CC(C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)C(C5=CC=CC=C5)O)O |
Origin of Product |
United States |
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